molecular formula C15H21ClN4O2 B1470998 tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 848591-92-4

tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No.: B1470998
CAS No.: 848591-92-4
M. Wt: 324.8 g/mol
InChI Key: GGQMEOLWXRPRNJ-UHFFFAOYSA-N
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Description

The compound “tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrole ring, which is a five-membered ring with one nitrogen atom. The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyridazine and pyrrole rings could result in interesting electronic properties, as nitrogen is more electronegative than carbon and can form multiple bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .

Scientific Research Applications

Synthesis and Structural Analysis

Research on related compounds has focused on their synthesis and crystal structure analysis. For instance, the synthesis of similar pyridazinone derivatives has been documented, highlighting methods to achieve specific molecular structures through multiple-step synthesis processes. These studies often involve characterizing the crystal structure to understand the molecular geometry and intermolecular interactions, such as hydrogen bonding, which stabilize the structure (Xu et al., 2006).

Organocatalysis and Chemical Transformations

Derivatives of the compound have been used in organocatalyzed synthesis, demonstrating their utility in creating complex organic molecules. For example, research into tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate showcases its preparation from Boc-tetramic acid and highlights the role of bifunctional noncovalent organocatalysts in achieving specific molecular structures (Hozjan et al., 2023).

Advanced Material and Intermediate Synthesis

Some derivatives represent key intermediates in the synthesis of pharmacologically important compounds. A notable example is the efficient and scalable synthesis of tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, which underscores its significance as a pharmacophore for diverse pharmacological activities (Bahekar et al., 2017). This research highlights the compound's versatility in serving as a building block for more complex molecular entities.

Diastereoselectivity and Reaction Mechanisms

Investigations into the diastereoselectivity of reactions involving related compounds have provided insights into the synthesis of stereochemically complex structures. For example, the study of 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate explores the Mukaiyama crossed-aldol-type reaction, revealing the influence of substrate structure on the reaction outcome and diastereoselectivity (Vallat et al., 2009).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s not possible to provide details on the safety and hazards of this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its potential biological activity, or developing new methods for its synthesis .

Biochemical Analysis

Biochemical Properties

Tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alcohol dehydrogenases from Lactobacillus kefir, which are involved in the asymmetric reduction of certain substrates . These interactions are crucial for the compound’s role in biochemical processes, as they can influence the activity and specificity of the enzymes involved.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with alcohol dehydrogenases can result in the inhibition of these enzymes, affecting the metabolic pathways they are involved in . Additionally, the compound’s structure allows it to interact with various proteins and nucleic acids, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability can be influenced by factors such as pH and temperature, which can affect its efficacy in biochemical assays . Additionally, long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. For example, its interaction with alcohol dehydrogenases can influence the reduction of specific substrates, altering the overall metabolic balance

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can affect the compound’s localization and concentration within different cellular compartments, influencing its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes

Properties

IUPAC Name

tert-butyl 2-(6-chloropyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O2/c1-15(2,3)22-14(21)20-8-10-6-19(7-11(10)9-20)13-5-4-12(16)17-18-13/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQMEOLWXRPRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2C1)C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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